1-(5-{[(FURAN-2-YL)METHYL]AMINO}-3-PHENYL-1H-1,2,4-TRIAZOL-1-YL)-2-(4-METHOXYPHENYL)ETHAN-1-ONE
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Overview
Description
1-(5-{[(FURAN-2-YL)METHYL]AMINO}-3-PHENYL-1H-1,2,4-TRIAZOL-1-YL)-2-(4-METHOXYPHENYL)ETHAN-1-ONE is a compound belonging to the class of triazoles. Triazoles are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms.
Preparation Methods
The synthesis of 1-(5-{[(FURAN-2-YL)METHYL]AMINO}-3-PHENYL-1H-1,2,4-TRIAZOL-1-YL)-2-(4-METHOXYPHENYL)ETHAN-1-ONE typically involves multi-step synthetic routes. One common method involves the reaction of 3-amino-1,2,4-triazole with appropriate aldehydes or ketones under specific conditions to form the desired triazole derivative . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like acids or bases to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(5-{[(FURAN-2-YL)METHYL]AMINO}-3-PHENYL-1H-1,2,4-TRIAZOL-1-YL)-2-(4-METHOXYPHENYL)ETHAN-1-ONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common reagents and conditions for these reactions include the use of solvents like dichloromethane or acetonitrile, and catalysts such as acids, bases, or transition metals. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(5-{[(FURAN-2-YL)METHYL]AMINO}-3-PHENYL-1H-1,2,4-TRIAZOL-1-YL)-2-(4-METHOXYPHENYL)ETHAN-1-ONE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1-(5-{[(FURAN-2-YL)METHYL]AMINO}-3-PHENYL-1H-1,2,4-TRIAZOL-1-YL)-2-(4-METHOXYPHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and receptors in the biological system, leading to the inhibition or activation of various biochemical processes. For example, it can inhibit the activity of certain enzymes involved in the synthesis of bacterial cell walls, leading to antibacterial effects . The molecular targets and pathways involved vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
1-(5-{[(FURAN-2-YL)METHYL]AMINO}-3-PHENYL-1H-1,2,4-TRIAZOL-1-YL)-2-(4-METHOXYPHENYL)ETHAN-1-ONE can be compared with other similar compounds, such as:
Fluconazole: A triazole antifungal agent with a similar structure but different pharmacological properties.
Voriconazole: Another triazole antifungal agent with a broader spectrum of activity compared to fluconazole.
Trazodone: A triazole-containing antidepressant with a different mechanism of action.
Properties
Molecular Formula |
C22H20N4O3 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
1-[5-(furan-2-ylmethylamino)-3-phenyl-1,2,4-triazol-1-yl]-2-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C22H20N4O3/c1-28-18-11-9-16(10-12-18)14-20(27)26-22(23-15-19-8-5-13-29-19)24-21(25-26)17-6-3-2-4-7-17/h2-13H,14-15H2,1H3,(H,23,24,25) |
InChI Key |
CJJOUVXDKSMTCH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(=O)N2C(=NC(=N2)C3=CC=CC=C3)NCC4=CC=CO4 |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2C(=NC(=N2)C3=CC=CC=C3)NCC4=CC=CO4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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